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Compound of Interest

3-Bromo-1H-indole-6-carboxylic
Compound Name: d
aci

Cat. No.: B1283764

A Comparative Analytical Guide to 3-Bromo-1H-
iIndole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical characterization of 3-Bromo-1H-indole-6-
carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of
direct experimental data for this specific compound, this report combines predicted analytical
characteristics with experimental data from closely related isomers and established principles
of analytical chemistry. This guide also presents a comparison with relevant alternatives,
offering valuable context for its application in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Bromo-1H-indole-6-
carboxylic acid and its isomers. The data for the target compound is predicted based on the
known values of its structural analogs.
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Property

3-Bromo-1H-indole-
6-carboxylic acid

5-Bromo-1H-indole-
3-carboxylic acid

6-Bromo-1H-indole-
3-carboxylic acid

CAS Number

219508-19-7[1][2]

10406-06-1[3]

101774-27-0

Molecular Formula

CoHeBrNO2

CoHeBrNO2[3]

CoHeBrNO2[4]

Molecular Weight 240.06 g/mol [2] 240.05 g/mol [3] 240.06 g/mol [4]
] ] Predicted: >230 °C 238-240 °C (with )
Melting Point _ N N Not available
(with decomposition) decomposition)[3]
N , Predicted: >450 °C at _ 470.9 °C at 760
Boiling Point 240 °C (lit)[3]
760 mmHg mmHg
) Predicted: 3.68 + )
pKa Predicted: ~3.5-4.5 Not available
0.30[3]
Predicted: Off-white to ) White or light yellow
Appearance Solid[3]

light yellow solid

powder

Spectroscopic and Chromatographic

Characterization

The following sections detail the expected spectroscopic and chromatographic profiles of 3-

Bromo-1H-indole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectrum (400 MHz, DMSO-de):
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~12.5 br s 1H COOH

~11.5 brs 1H N-H

~8.0 S 1H H2

~7.9 d 1H H7

~7.7 d 1H H4

~7.5 S 1H H5

Predicted 13C NMR Spectrum (100 MHz, DMSO-ds):

Chemical Shift (6, ppm) Assighment
~168 C=0

~138 C7a

~130 C3a

~128 Cc2

~125 C6

~122 C4

~118 C5

~115 Cc7

~100 C3

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-1H-indole-6-carboxylic acid is expected to exhibit the following
characteristic absorption bands:
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

3300-2500 Broad _

dimer)
~3200 Medium N-H stretch

C=0 stretch (carboxylic acid)
1720-1680 Strong

[5]
~1600, ~1450 Medium C=C stretch (aromatic)
1320-1210 Medium C-O stretch[5]
960-900 Broad, Medium O-H bend (out-of-plane)[5]
~800 Strong C-Br stretch

Mass Spectrometry (MS)

In an electrospray ionization mass spectrum (ESI-MS), 3-Bromo-1H-indole-6-carboxylic acid
is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]~ in
negative ion mode, or the protonated molecule [M+H]* in positive ion mode. The isotopic
pattern of bromine (*°Br and 81Br in approximately a 1:1 ratio) will result in two peaks for the
molecular ion, separated by 2 m/z units.

Expected Fragmentation Pattern:
e Loss of COz (44 Da) from the molecular ion.
e Loss of H20 (18 Da) from the molecular ion.

» Cleavage of the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of 3-Bromo-1H-indole-6-
carboxylic acid.
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Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 um

) A: 0.1% Formic Acid in WaterB: 0.1% Formic
Mobile Phase o o

Acid in Acetonitrile

Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm

Column Temperature

30°C

Comparison with Alternatives

In drug discovery, the carboxylic acid moiety is often replaced with bioisosteres to improve

physicochemical properties, metabolic stability, and pharmacokinetic profiles.
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Alternative Rationale for Use Key Properties

Isomeric analog with potential
for different biological activity
5-Bromo-1H-indole-3- and physicochemical
) ] i ) M.p. 238-240 °C (decomp)[3]
carboxylic acid properties. It is a known
intermediate for VEGFR-2

kinase inhibitors.[3]

] Isomeric analog, also a key
6-Bromo-1H-indole-3- ) o )
) ] intermediate in pharmaceutical B.p. 470.9 °C at 760 mmHg
carboxylic acid )
synthesis.[4]

Closely mimic the acidity and
hydrogen bonding properties

Tetrazoles of carboxylic acids, but can pKa ~4.5-4.9
offer improved metabolic

stability and lipophilicity.[6]

Can act as a carboxylic acid ] -
o . ) Generally more lipophilic than
) bioisostere with potentially ] )
N-Acylsulfonamides ) - the corresponding carboxylic
improved cell permeability and i
acid.
metabolic stability.[6]

Can chelate metal ions and act
) ] as a bioisostere for carboxylic
Hydroxamic Acids ) pKa ~8-9
acids, though they are less

acidic.

Experimental Protocols
General NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de).

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

e IH NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation
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delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR. Typical parameters include a
spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak of DMSO-ds (6
2.50 for *H and & 39.52 for 13C).

General HPLC Protocol

» Mobile Phase Preparation: Prepare mobile phase A by adding 1 mL of formic acid to 1 L of
HPLC-grade water. Prepare mobile phase B by adding 1 mL of formic acid to 1 L of HPLC-
grade acetonitrile. Degas both mobile phases.

o Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute
this stock solution with the initial mobile phase composition to a working concentration of
approximately 0.1 mg/mL.

 Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase
column (4.6 x 150 mm, 5 um), and a column oven.

o Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at
least 15 minutes. Inject 10 pL of the sample and run the gradient method as described in the
table above.

Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Validation & Comparative

Check Availability & Pricing

Analytical Techniques

»

»| HPLC-UV Data Interpretation

|—> Purity Assessment

Sample Preparation IR Spectroscopy \—’_: Physicochemical Properties

Synthesis & Purification »-| Dissolution in Solvent 4* Structure Elucidation
I A
Mass Spectrometry A
(ESI-MS)

.| NMR Spectroscopy
iy (*H & 3C)

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of 3-Bromo-1H-indole-6-carboxylic acid.
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Caption: Comparison of 3-Bromo-1H-indole-6-carboxylic acid with its alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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